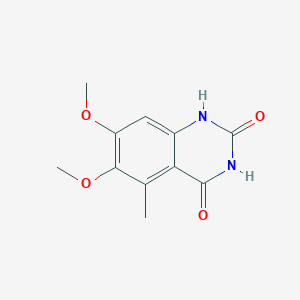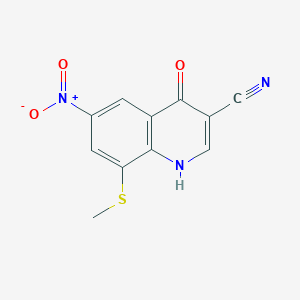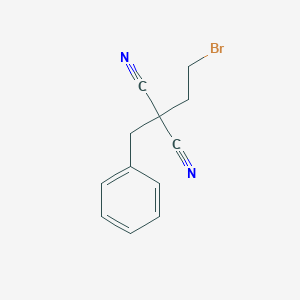
Benzyl(2-bromoethyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(2-bromoethyl)propanedinitrile is an organic compound characterized by the presence of a benzyl group, a bromoethyl group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(2-bromoethyl)propanedinitrile typically involves the reaction of benzyl cyanide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the benzyl cyanide, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Benzyl(2-bromoethyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted benzyl derivatives.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in primary amines .
Scientific Research Applications
Benzyl(2-bromoethyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(2-bromoethyl)propanedinitrile involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitrile groups can participate in various chemical transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids .
Comparison with Similar Compounds
Benzyl bromide: Similar in structure but lacks the nitrile groups.
2-Bromoethyl cyanide: Contains the bromoethyl and nitrile groups but lacks the benzyl group.
Benzyl cyanide: Contains the benzyl and nitrile groups but lacks the bromoethyl group.
Properties
CAS No. |
649759-60-4 |
|---|---|
Molecular Formula |
C12H11BrN2 |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-benzyl-2-(2-bromoethyl)propanedinitrile |
InChI |
InChI=1S/C12H11BrN2/c13-7-6-12(9-14,10-15)8-11-4-2-1-3-5-11/h1-5H,6-8H2 |
InChI Key |
NVDBAZWUJOLDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCBr)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


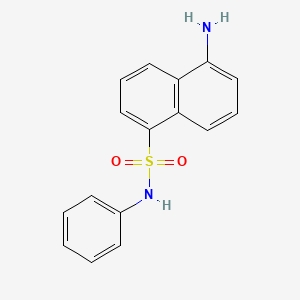
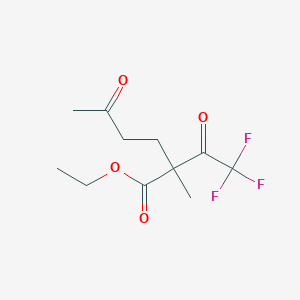
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)
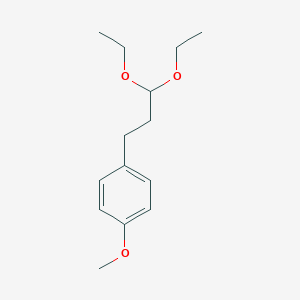
![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
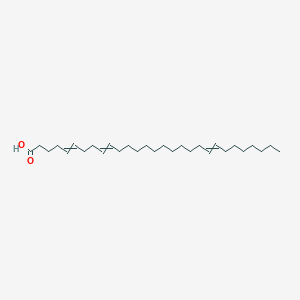
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
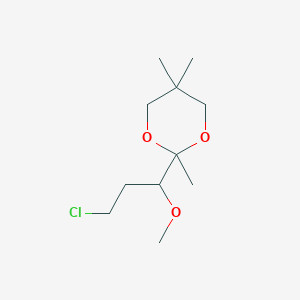
![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)
![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
